7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,7H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHMMKQABPHGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823936-06-6 | |
| Record name | 7-amino-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is typically carried out in a suitable solvent under heating conditions to facilitate the formation of the desired triazolopyridine structure .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as myeloperoxidase and adenosine receptors, thereby modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolopyridine core is highly modifiable, with substituents at positions 2, 3, 6, and 7 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility and Melting Points: The amino group at position 7 likely improves aqueous solubility compared to methyl or halogenated derivatives. For example, trazodone derivatives with piperazine chains exhibit moderate solubility (~25 mg/mL in methanol) , while sulfonamide analogs show varied melting points (104–183°C) depending on substituents .
- Hydrogen Bonding: The amino group may participate in hydrogen bonding, similar to hydroxylated triazolopyridines (e.g., 3-hydroxytriazolo[4,3-a]pyridine, which forms stable crystals via intermolecular H-bonds) .
Biological Activity
7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H5N3O
- Molecular Weight : 135.123 g/mol
- CAS Number : 1823936-06-6
- Melting Point : 231°C
- Density : 1.5 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and modulate receptor activities:
- Inhibition of Protein Kinases :
- Allosteric Modulation :
Biological Activity
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-Cancer Activity :
- Neuropharmacological Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyl-containing reagents. For example, cyclization of 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under acidic conditions yields triazolopyridine cores . Key factors affecting yield include solvent choice (e.g., 1,4-dioxane for optimal cyclization), temperature (room temperature to 80°C), and catalyst selection (e.g., iodine for oxidative coupling) . Evidence suggests yields range from 37% to 74% depending on catalytic systems (e.g., I₂ vs. TBAI) .
Q. How can structural characterization of this compound derivatives be validated experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR for confirming substituent positions and purity. X-ray crystallography (e.g., CCDC 1876881, 1906114) resolves ambiguities in regiochemistry, particularly for phosphonylated derivatives . For example, crystallographic data for triazolopyridine-phosphonate hybrids confirm the 5-exo-dig cyclization mechanism . Mass spectrometry further verifies molecular weights, especially for derivatives with halogen or nitro groups .
Q. What analytical techniques are critical for assessing purity and stability during synthesis?
- Methodological Answer : HPLC (e.g., Rt = 1.66 min for trazodone analogs) and TLC (Rf values) monitor reaction progress . Stability studies under varying pH and temperature (e.g., cyclic voltammetry at 25–40°C) identify decomposition pathways . Karl Fischer titration quantifies hygroscopicity in amino-substituted derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in cyclization yields for triazolopyridine derivatives under different catalytic systems?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., Dimroth rearrangement in nitro-substituted hydrazinylpyridines) . Systematic optimization involves:
- Screening oxidants (e.g., TBHP vs. K₂S₂O₈) to suppress side reactions .
- Adjusting steric/electronic effects of substituents (e.g., electron-withdrawing groups stabilize transition states) .
- Computational modeling (DFT) to predict regioselectivity in cyclization .
Q. What strategies optimize the pharmacological activity of 7-amino-triazolopyridines targeting CNS receptors?
- Methodological Answer :
- Structural Modifications : Introduce piperazine or chlorophenyl groups (e.g., trazodone analogs) to enhance 5-HT₂A receptor binding .
- Binding Studies : Use cyclic voltammetry to quantify drug-protein interactions (e.g., TRZ-BSA binding reduces oxidation peaks by 30–50%) .
- In silico docking (e.g., GPCR homology models) predicts binding affinities and guides SAR .
Q. How do mechanochemical synthesis methods improve scalability for triazolopyridine-based drug candidates?
- Methodological Answer : Solid-state grinding with TBAB/K₂CO₃ reduces solvent use and enhances atom economy (e.g., 46% yield for trazodone derivatives) . Key parameters:
- Milling time (30–60 min) and reagent stoichiometry (1:1.1 for hydrazine:carbonyl reagent).
- Real-time Raman spectroscopy monitors reaction completion .
Q. What methodologies address challenges in synthesizing N7-substituted triazolopyrazines with diverse substituents?
- Methodological Answer : Limitations in traditional alkylation methods (e.g., limited substituent diversity) are overcome by:
- Using carbonyl reagents (e.g., ortho-esters, anhydrides) for direct N7 functionalization .
- Microwave-assisted synthesis (100–120°C, 20 min) for sterically hindered aryl groups .
- Protecting group strategies (e.g., Boc for amino groups) prevent side reactions during cyclization .
Data Contradiction Analysis
Q. Why do dimerization or rearrangement side products occur during triazolopyridine synthesis, and how can they be minimized?
- Methodological Answer : Dimerization (e.g., enamines from [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides) results from excessive heating or acidic conditions . Mitigation strategies:
- Lower reaction temperatures (<60°C) and dilute conditions reduce intermolecular interactions.
- Additives like DIPEA scavenge protons, suppressing rearrangement .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
